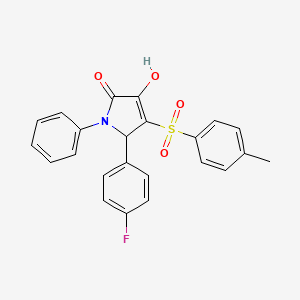

![molecular formula C15H11BrN2O3S2 B2871431 N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896336-24-6](/img/structure/B2871431.png)

N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

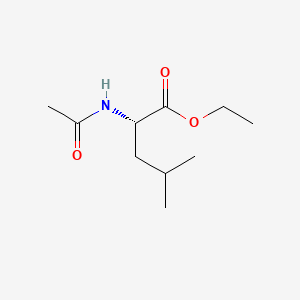

“N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound . The benzothiazole ring is substituted with a bromine atom at the 6-position and a methylsulfonyl group at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a bromine atom, a methylsulfonyl group, and an amide group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely involve the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Typically, properties such as melting point, boiling point, solubility, and stability would be determined experimentally .Applications De Recherche Scientifique

Antimalarial and Antiviral Activities

A study highlighted the reactivity of derivatives including N-(phenylsulfonyl)acetamide with nitrogen nucleophiles, leading to compounds with in vitro antimalarial activity. The sulphonamides examined displayed good ADMET properties and did not exhibit cytotoxicity at the confirmed concentration. Specifically, a sulfonamide derivative demonstrated excellent antimalarial activity, attributed to the presence of a quinoxaline moiety attached to the sulfonamide ring system. Moreover, these compounds were investigated for their theoretical calculations and molecular docking studies, revealing small energy affinity against Plasmepsin-1 and Plasmepsin-2 as well as significant binding energy against the main protease of SARS-CoV-2 and Spike Glycoprotein, suggesting potential applications in COVID-19 drug development (Fahim & Ismael, 2021).

Electrophysiological Properties

Research into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides showed that certain compounds exhibit potency in vitro comparable to known selective class III agents, indicating their potential as novel treatments for arrhythmias. This highlights the role of the 1H-imidazol-1-yl moiety as a viable replacement for producing class III electrophysiological activity (Morgan et al., 1990).

Propriétés

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-5-2-9(3-6-11)14(19)18-15-17-12-7-4-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLPKDZSGVBIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Ethoxyphenyl)-3-ethyl-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2871348.png)

![2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2871353.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2871354.png)

![(5Z)-2-amino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazol-4-one](/img/structure/B2871359.png)

![N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2871362.png)

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2871369.png)

![4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2871370.png)